molecular formula C11H10N2OS B3352682 N-(4-Phenyl-1,3-thiazol-2-yl)acetamide CAS No. 5039-09-8

N-(4-Phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3352682
CAS No.: 5039-09-8
M. Wt: 218.28 g/mol
InChI Key: HJZGXXPOKWGQHH-UHFFFAOYSA-N
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Description

“N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 233.29 . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been studied in various researches . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using NMR spectroscopy . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . These studies provide insights into the reactivity of the compound and its potential use in various applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques . For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .

Scientific Research Applications

Anticancer Activity

  • Compounds structurally related to N-(4-Phenyl-1,3-thiazol-2-yl)acetamide, specifically N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and studied for their potential anticancer properties. They showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial and Antifungal Properties

  • Novel thiazole derivatives, including structures similar to this compound, have been synthesized and tested for antimicrobial and antifungal activities. These compounds exhibited significant activity against various bacterial and fungal species (Saravanan et al., 2010).

Antimicrobial Agents

  • A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds have been created to explore their antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains (Baviskar et al., 2013).

Biological Activity Evaluation

  • Studies on 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives, closely related to this compound, indicate significant antimicrobial and anticholinesterase activities, though they exhibited weak acetylcholinesterase inhibitory activities (Yurttaş et al., 2015).

Crystallography and Molecular Structure

  • Crystallographic studies of 2-Chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide, a compound similar to this compound, have been conducted, providing insights into its molecular structure and interactions (Saravanan et al., 2016).

Antioxidant and Anti-Inflammatory Properties

  • N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some of these compounds showed significant efficacy in both categories (Koppireddi et al., 2013).

Antibacterial Activity

  • Research on N-phenylacetamide derivatives containing 4-arylthiazole moieties, closely related to this compound, has shown promising antibacterial activities against a range of bacterial strains. These findings highlight the potential of such compounds in the development of new antibacterial agents (Lu et al., 2020).

Anticancer Activities

  • Studies on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, structurally similar to this compound, have shown reasonable anticancer activities against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

Optoelectronic Properties

  • The optoelectronic properties of thiazole-based polythiophenes, incorporating N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, have been investigated. This research is significant in the field of materials science, particularly for applications in optoelectronics (Camurlu & Guven, 2015).

Analgesic Agents

  • Novel thiazole derivatives, including those similar to this compound, have been synthesized and investigated for their potential as analgesic agents. Some compounds in this study exhibited significant analgesic activities (Saravanan et al., 2011).

β3-Adrenergic Receptor Agonists

  • Research on N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, closely related to this compound, has explored their use as selective β3-adrenergic receptor agonists. These compounds showed potential for treating obesity and non-insulin dependent diabetes, with significant selectivity over other adrenergic receptors (Maruyama et al., 2012).

Future Directions

The future directions for the research on “N-(4-Phenyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its biological activities and potential applications . This could include studies on its antimicrobial and antitumor activities, as well as the development of new synthetic methods .

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8(14)12-11-13-10(7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZGXXPOKWGQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964649
Record name N-(4-Phenyl-1,3-thiazol-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5039-09-8
Record name NSC45985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Phenyl-1,3-thiazol-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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